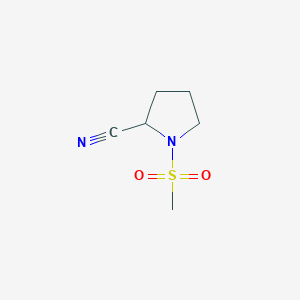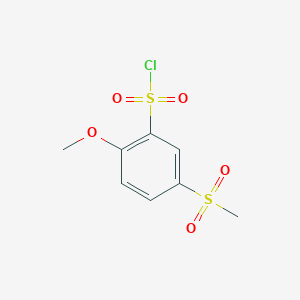
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine
Overview
Description
5-(4-Fluorophenyl)thiophen-2-yl)methanamine, also known as 4-Fluorothiophen-2-ylmethanamine, is an organosulfur compound with a wide range of applications in the scientific and research fields. It has a unique chemical structure that makes it a highly versatile and useful compound for various research and laboratory experiments.
Scientific Research Applications
Biased Agonists for Antidepressant Drug Candidates
A study explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibited antidepressant-like activity and high 5-HT1A receptor affinity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Material Science and Pharmaceuticals Applications
The crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was reported due to its applications in material science and pharmaceuticals. Substituted thiophenes, like this compound, have shown a wide range of biological activities and applications in sensors, solar cells, and other technologies (Nagaraju et al., 2018).
Fluorescence and Mass Spectrometry Applications
Two new azomethine-thiophene pincer ligands were synthesized for fluorescence and MALDI-TOF-MS applications. These systems, combining emissive probes with good chelating properties, showed potential in metal ion sensing (Pedras et al., 2007).
Antiosteoclast and Osteoblast Activity
A new family of compounds, including di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, was synthesized. These compounds exhibited significant antiosteoclast and osteoblast activity, indicating potential applications in bone-related diseases (Reddy et al., 2012).
Antimicrobial and Antioxidant Activities
Phosphoramidate derivatives of 5-nitroquinolin-8-ol were synthesized, showing potent antimicrobial and antioxidant activities. This study highlights the potential of these derivatives in developing new antimicrobial agents (Reddy et al., 2015).
Potential Antipsychotic Agents
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a novel series, were found to have an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a new class of potential antipsychotic agents (Wise et al., 1987).
properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIKCCXLXRJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




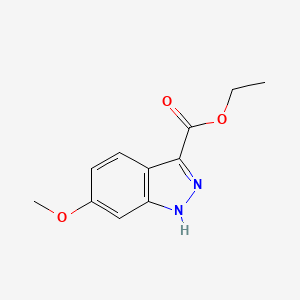

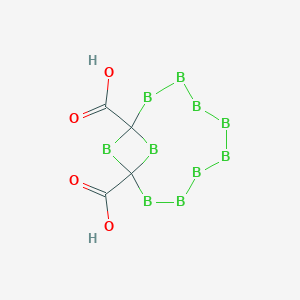
![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
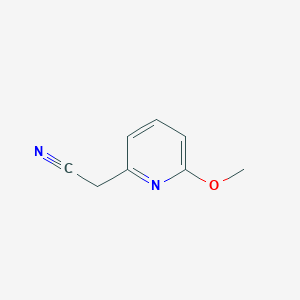
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
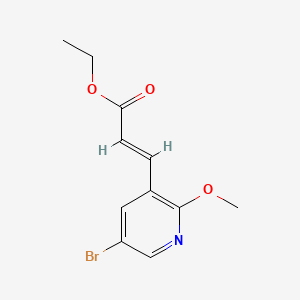
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)
